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Compound of Interest

Compound Name: 4-Chloroquinoline-3-carbaldehyde

Cat. No.: B1363059

An In-Depth Technical Guide to 4-Chloroquinoline-3-carbaldehyde: Synthesis, Reactivity,
and Applications in Medicinal Chemistry

Abstract

4-Chloroquinoline-3-carbaldehyde is a pivotal bifunctional synthetic intermediate highly
valued in medicinal chemistry and materials science. Its strategic importance lies in the
quinoline core, a recognized privileged scaffold, functionalized with two distinct and selectively
addressable reactive sites: a highly reactive aldehyde group at the C-3 position and a chloro
substituent at the C-4 position, which is susceptible to nucleophilic substitution. This dual
reactivity allows for a programmed and diversity-oriented synthesis of a vast array of complex
heterocyclic systems. This guide provides an in-depth analysis of its synthesis, spectroscopic
characterization, chemical reactivity, and applications, with a focus on the underlying principles
that make it a cornerstone building block for drug discovery professionals.

Compound Identification and Physicochemical
Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science.
4-Chloroquinoline-3-carbaldehyde is characterized by the following identifiers and properties.
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Property Value Source

4-chloroquinoline-3-

IUPAC Name [1]
carbaldehyde

CAS Number 201420-30-6 [1]

Molecular Formula C10HeCINO

Molecular Weight 191.61 g/mol [1]
PTCAOHUEDACTEB-

InChl Key [1]

UHFFFAOYSA-N

) C1=CC=C2C(=C1)C(=C(C=N2
Canonical SMILES

)C=0)CI

Physical Form Solid
Refrigerator, under inert

Storage [2]
atmosphere

Synthesis Methodologies: The Vilsmeier-Haack
Approach

The most prevalent and efficient method for synthesizing 4-chloroquinoline-3-carbaldehyde
and its analogs is the Vilsmeier-Haack reaction.[1][3] This reaction is a powerful tool for the
formylation and cyclization of activated aromatic and heteroaromatic compounds.[4]

Mechanistic Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from
phosphoryl chloride (POCIs) and a substituted amide like N,N-dimethylformamide (DMF).[4][5]
The reaction on a suitable precursor, such as an N-arylacetamide, proceeds through a
multicomponent cascade involving chlorination, formylation, and electrophilic cyclization to yield
the final 2-chloroquinoline-3-carbaldehyde structure.[6] The choice of N-arylacetamide as a
starting material is strategic; the acetamido group directs the electrophilic attack and
participates in the cyclization, ultimately forming the quinoline ring system. The presence of
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electron-donating groups on the aniline ring of the starting acetanilide generally improves
reaction yields.

General Experimental Protocol: Vilsmeier-Haack
Cyclization

The following protocol is a representative synthesis adapted from established literature
procedures.[4][6]

+ Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a
magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 eq.) to 0-5 °C in an ice bath.

¢ Vilsmeier Reagent Formation: Add phosphoryl chloride (POCIs, 7 eq.) dropwise to the cooled
DMF with continuous stirring. Maintain the temperature below 10 °C. After the addition is
complete, allow the mixture to stir for an additional 30 minutes at room temperature to
ensure the complete formation of the electrophilic Vilsmeier reagent.

o Substrate Addition: Add the appropriate N-arylacetamide (1 eq.) portion-wise to the freshly
prepared Vilsmeier reagent.

» Reaction: Heat the reaction mixture to 60-90 °C and maintain for 4-16 hours, monitoring the
reaction progress using Thin Layer Chromatography (TLC).[4][6]

o Work-up: After completion, carefully pour the cooled reaction mixture into crushed ice.

» Neutralization & Isolation: Neutralize the acidic solution with a suitable base (e.g., sodium
carbonate solution) until the product precipitates.[5]

« Purification: Filter the crude solid product, wash with cold water, and recrystallize from a
suitable solvent such as ethyl acetate to yield the pure 4-chloroquinoline-3-carbaldehyde.

[4]
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Workflow for Vilsmeier-Haack Synthesis.

Vilsmeier Reagent Formation

POCIs
+ Vilsmeier Reagent
[CICH=N(CH3)2]*PO2Cl2~

DMF Electrophilic Attack

Reaction & Cyclization

) »( Cyclization | Hydrolysis @RI Gl 130
INRABIEESEEE > Intermediate 3-carbaldehyde

Click to download full resolution via product page

Fig. 1: Workflow for Vilsmeier-Haack Synthesis.

Spectroscopic and Structural Validation

Characterization via spectroscopic methods is essential for verifying the structure and purity of
the synthesized compound.

e 1H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information.
A characteristic singlet for the formyl proton (-CHO) is typically observed in the downfield
region, around & 10.30-10.59 ppm.[1][4] Another key signal is a singlet for the H-2 proton of
the quinoline ring. The protons on the fused benzene ring appear as a complex multiplet in
the aromatic region (& 7.7-8.8 ppm).[1][4]

« Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.
A strong absorption band corresponding to the C=0 stretching vibration of the aldehyde is
found at approximately 1690-1705 cm~1.[4][5] Additionally, two weaker bands for the
aldehydic C-H stretch can be observed around 2738 cm~* and 2820-2860 cm~.[4][5]
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e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound. The molecular ion peak (M+) appears at m/z corresponding to its molecular
weight of ~191.6 g/mol .[1]

Chemical Reactivity: A Bifunctional Platform

The synthetic power of 4-chloroquinoline-3-carbaldehyde stems from its two orthogonal
reactive sites, which can be manipulated selectively to build molecular complexity.[1]

Functional Group Position Primary Reaction Types

Condensation, Wittig Reaction,
Aldehyde C-3 Reductive Amination,
Knoevenagel Condensation

Nucleophilic Aromatic
Chlorine C-4 Substitution (SNAr), Palladium-
Catalyzed Cross-Coupling

Reactions at the Aldehyde Group (C-3)

The electrophilic aldehyde group is a versatile handle for elaboration. It readily undergoes
condensation with various nucleophiles. For example, reaction with hydrazines or substituted
hydrazines is a common strategy to form fused pyrazolo[4,3-c]quinoline systems.[1] It is also a
key substrate in Wittig reactions to generate 3-alkenyl quinolines and in multi-component
reactions like the synthesis of 4H-pyran derivatives.[3][7]

Reactions at the Chloro Group (C-4)

The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution
(SNAr). This allows for its displacement by a wide range of nucleophiles, including amines,
thiols, and alkoxides, providing straightforward access to diverse 4-substituted quinoline
derivatives. This reactivity is fundamental to the synthesis of many biologically active
molecules.
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4-Chloroquinoline- - -
3-carbaldehyde Dual reactivity of 4-chloroquinoline-3-carbaldehyde.

Reactions at C4—C\hl’sko‘

Nucleophilic Substitution
(SNAr)

\

Multi-component
Reactions

[Pyrazolo[4,3—c]quin0|ines) [C%—Styrquuinolines)

Condensation
(e.g., with Hydrazine)

Cross-Coupling
(e.g., Suzuki)

Wittig Reaction

4-Aminoquinolines 4-Arylquinolines

Click to download full resolution via product page
Fig. 2: Dual reactivity of 4-chloroquinoline-3-carbaldehyde.

Applications in Drug Discovery and Development

The quinoline nucleus is a well-established pharmacophore found in numerous natural
products and synthetic drugs, renowned for a wide spectrum of biological activities.[3][5]
Derivatives synthesized from 4-chloroquinoline-3-carbaldehyde have shown significant
potential in various therapeutic areas. The ability to easily generate large libraries of
compounds by varying the reactants at both the C-3 and C-4 positions makes this intermediate
invaluable for structure-activity relationship (SAR) studies.[8] Reported biological activities for
its derivatives include antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.
[31[9][10]

Safety, Handling, and Storage
As with any active chemical reagent, proper handling is paramount.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

e Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES:
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy
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to do. Continue rinsing).

o Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab
coat.[2][11] Handle in a well-ventilated area or a chemical fume hood.[12]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place,
preferably in a refrigerator.[13]

Conclusion

4-Chloroquinoline-3-carbaldehyde is more than just a chemical compound; it is a versatile
synthetic platform that empowers chemists to construct complex and diverse molecular
architectures. Its reliable synthesis via the Vilsmeier-Haack reaction and the predictable
reactivity of its dual functional groups provide a robust and logical pathway for the development
of novel heterocyclic compounds. For researchers in drug development, it remains a key
intermediate for accessing new chemical space and exploring the vast therapeutic potential of
the quinoline scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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